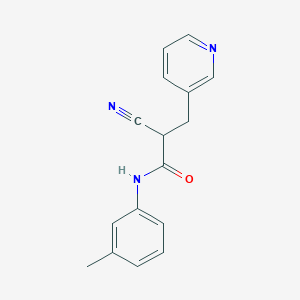
2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide” is a biochemical used for proteomics research . Its molecular formula is C16H15N3O and has a molecular weight of 265.31 .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The synthesis of cyanoacetamide derivatives can be carried out in several ways, including stirring without solvent and/or heat, fusion, and more .Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . It contains total 47 bond(s); 26 non-H bond(s), 15 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 secondary amide(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C16H15N3O and a molecular weight of 265.31 .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antitumor Agents : Novel synthesis and evaluation of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide derivatives have shown significant antitumor activities. These compounds, including various heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, exhibit high inhibitory effects on different human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).
Antidepressant and Nootropic Agents : Synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonicotinyl hydrazone derivatives have demonstrated potential antidepressant and nootropic activities. This suggests the utility of cyanoacetamide derivatives in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Organic Synthesis Applications
Herbicidal Activity : The synthesis of 2-cyano-3-substituted-pyridinemethylaminoacrylates has revealed potent herbicidal activities, indicating the relevance of cyanoacetamide derivatives in the development of agricultural chemicals (Wang et al., 2003).
Broad Synthetic Utility : Cyanothioacetamide has been highlighted as a polyfunctional reagent with broad synthetic utility, enabling the preparation of a wide range of functionally substituted heterocycles. This underscores the significance of cyanoacetamide derivatives in facilitating diverse organic transformations (Dyachenko et al., 2018).
Material Science Applications
- Organic Light-Emitting Diodes (OLEDs) : The study of homoleptic cyclometalated iridium complexes with highly efficient red phosphorescence highlights the potential use of cyanoacetamide derivatives in the development of OLED materials. These materials show promise for applications in display technologies and lighting (Tsuboyama et al., 2003).
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structure, it’s plausible that the compound could bind to its targets, altering their function and leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its targets .
Result of Action
The molecular and cellular effects of 2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .
Propriétés
IUPAC Name |
2-cyano-N-(3-methylphenyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-4-2-6-15(8-12)19-16(20)14(10-17)9-13-5-3-7-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCHEXSJOFMHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2853639.png)
![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2853640.png)
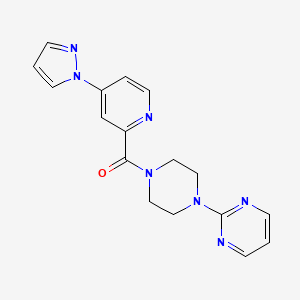

![N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2853646.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2853649.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2853650.png)
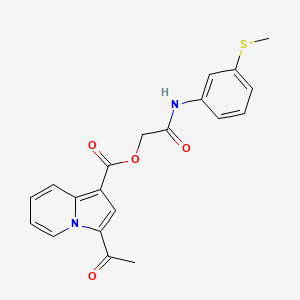
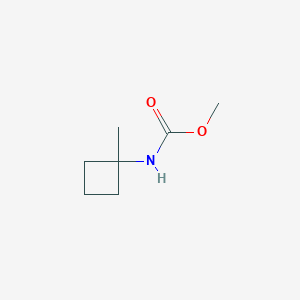
![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2853655.png)
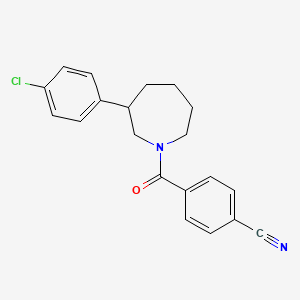
![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2853659.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2853661.png)
